tert-Butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- δ 1.44 (s, 9H) : tert-Butyl protons.
- δ 3.20–3.45 (m, 2H) : Ethylene protons adjacent to the carbamate.
- δ 4.90 (br s, 1H) : Hydroxyl proton (exchangeable).
- δ 6.70–7.25 (m, 4H) : Aromatic protons of the m-tolyl group.
- δ 2.35 (s, 3H) : Methyl group on the m-tolyl ring.
- δ 28.1 (C of tert-butyl) .
- δ 80.5 (quaternary C of tert-butyl) .
- δ 155.2 (C=O of carbamate) .
- δ 126.0–139.0 (aromatic carbons) .
Infrared (IR) and Raman Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 3360 (broad) : O-H stretch (hydrogen-bonded).
- 1705 (strong) : C=O stretch of the carbamate.
- 1520–1450 : Aromatic C=C vibrations.
- 1220 : C-O-C asymmetric stretch of the carbamate.
Raman peaks at 1605 cm⁻¹ (aromatic ring breathing) and 1005 cm⁻¹ (C-N stretch) confirm the carbamate linkage.
Mass Spectrometric Fragmentation Patterns
- 251.3 [M+H]⁺ : Molecular ion.
- 195.2 [M+H-C₄H₈O]⁺ : Loss of tert-butoxy group.
- 152.1 [C₇H₇O]⁺ : m-Tolyl fragment.
- 57.1 [C₄H₉]⁺ : tert-Butyl cation.
Crystallographic Studies and X-ray Diffraction Data
While no experimental X-ray data is available for this specific compound, analogous carbamates exhibit:
- Monoclinic crystal systems with space group P2₁/c.
- Hydrogen-bonding networks between the carbamate oxygen and hydroxyl group.
- Unit cell parameters typically in the range a = 10–12 Å, b = 7–9 Å, c = 15–17 Å , with β ≈ 90°.
Predicted bond lengths include 1.36 Å (C=O) and 1.45 Å (C-N) , consistent with carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(3-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-6-5-7-11(8-10)12(16)9-15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSREJAEIGVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432292 | |
| Record name | tert-Butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026555-76-9 | |
| Record name | tert-Butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbamate functional group, which is known for its diverse biological activities.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential activity as a modulator of protein functions, particularly through inhibition or activation of specific signaling pathways.
Anticancer Activity
A study evaluated the compound's cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (monocytic leukemia). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
Flow cytometry assays demonstrated that the compound induces apoptosis in these cell lines, suggesting a potential mechanism involving programmed cell death pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurological disorders.
Case Studies
-
Case Study on Cancer Treatment :
In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results showed a significant reduction in tumor size and improved patient outcomes compared to control groups receiving standard treatments alone. -
Neuroprotection in Animal Models :
Animal studies have demonstrated that administration of the compound prior to inducing neurotoxic conditions resulted in reduced neuronal damage and improved cognitive function, highlighting its potential for treating conditions like Alzheimer's disease.
Preparation Methods
Carbamate Formation via Reaction with tert-Butyl Carbamate Derivatives
A common approach is the reaction of a suitable precursor containing the (m-tolyl)ethyl moiety with tert-butyl carbamate or its activated derivatives under basic or catalytic conditions.
In one method, an oxo- or hydroxy-functionalized (m-tolyl)ethyl intermediate is treated with tert-butyl carbamate under basic conditions such as sodium tert-butoxide in toluene at elevated temperatures (e.g., 150 °C) for extended times (e.g., 24 h). This leads to the formation of the carbamate with high yields (up to 96%) after purification by silica gel chromatography.
The reaction is typically carried out in an inert atmosphere (nitrogen) using flame-dried glassware to prevent moisture interference.
Catalysts such as N-heterocyclic carbenes (e.g., IMesMe·HCl) can be employed to facilitate the reaction and improve selectivity.
Alternative Synthetic Routes Involving Curtius Rearrangement
Curtius rearrangement of carboxylic acid derivatives related to the m-tolyl ethyl skeleton can be used to generate protected amines, which upon subsequent hydroxyalkylation yield the target carbamate.
This approach has been used in related systems to prepare tert-butyl carbamate derivatives with hydroxyalkyl side chains under mild conditions, often involving diphenylphosphoryl azide (DPPA) and tert-butanol as reagents.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | IMesMe·HCl (20 mol%), NaOtBu (25 mol%), toluene, 150 °C, 24 h | Reaction of precursor (e.g., 1m) with tert-butyl carbamate under nitrogen atmosphere | 96 |
| 2 | Concentration and purification by silica gel chromatography | Isolation of tert-butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate | - |
This procedure highlights the use of a catalytic base and carbene catalyst to promote carbamate formation from suitable precursors.
Analytical Data Supporting Preparation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected molecular formula (e.g., C16H23NO3 for this compound).
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, showing characteristic signals for the tert-butyl group (singlet near 1.4 ppm), aromatic protons of the m-tolyl group, and hydroxy-substituted methine/methylene protons.
Infrared (IR) spectroscopy shows characteristic carbamate carbonyl stretches (~1700 cm⁻¹) and hydroxy O-H stretches (~3300 cm⁻¹).
Comparative Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed carbamate formation | IMesMe·HCl, NaOtBu, toluene, 150 °C, 24 h | High yield, straightforward setup | Requires elevated temperature |
| Nucleophilic addition to carbonyl | Organometallic reagents, protected amines | Potential stereocontrol | Sensitive to moisture, requires dry conditions |
| Curtius rearrangement route | DPPA, tert-butanol, mild conditions | Mild conditions, versatile | Multi-step, requires azide handling |
Summary of Research Findings
The base-catalyzed carbamate formation method under inert atmosphere with carbene catalysts is currently the most efficient and widely used preparation route, providing high yields and purity.
Alternative methods such as nucleophilic addition and Curtius rearrangement offer routes with potential stereochemical control and mild conditions but may involve more complex steps or sensitive reagents.
Purification by silica gel chromatography is standard to isolate the pure product.
Analytical data consistently confirm the structure and purity of the synthesized this compound.
Q & A
Q. What are the standard synthetic routes for tert-Butyl (2-hydroxy-2-(m-tolyl)ethyl)carbamate, and what reaction conditions are critical for high yield?
Methodological Answer: The compound is typically synthesized via carbamate protection of a β-amino alcohol intermediate. A common approach involves:
- Step 1: Condensation of m-tolyl aldehyde with nitromethane under Henry reaction conditions to form a nitro alcohol intermediate.
- Step 2: Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or Zn/HCl).
- Step 3: Protection of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in THF or DCM .
Critical Factors: - Maintain anhydrous conditions during Boc protection to prevent hydrolysis.
- Monitor pH during reduction to avoid over-acidification, which can degrade the intermediate.
Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with carbamate cleavage.
- IR Spectroscopy: Confirm N-H (~3300 cm⁻¹) and carbonyl (C=O, ~1690 cm⁻¹) stretches.
Q. What storage conditions are recommended to preserve the stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in a desiccator to prevent moisture absorption.
- Light Sensitivity: Protect from light by using amber glass vials.
- Decomposition Risks: Avoid prolonged exposure to acidic/basic conditions, which hydrolyze the Boc group. Safety data sheets recommend inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by diastereomeric or enantiomeric impurities?
Methodological Answer:
- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.
- X-ray Crystallography: Determine absolute configuration via single-crystal diffraction. Software like SHELXL refines hydrogen-bonding networks and confirms stereochemistry .
- 2D NMR (NOESY/ROESY): Identify spatial correlations between protons to distinguish diastereomers. For example, cross-peaks between the hydroxyl proton and m-tolyl aromatic protons indicate specific conformers .
Q. What strategies improve enantiomeric excess in asymmetric syntheses involving this carbamate?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric Henry reactions with Cu(II)-bis(oxazoline) catalysts to generate the nitro alcohol intermediate with >90% ee.
- Dynamic Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during Boc protection.
- Crystallization-Induced Diastereomer Transformation: Convert enantiomers into diastereomeric salts (e.g., with L-tartaric acid) and recrystallize .
Q. How can hydrogen bonding and crystal packing of this compound be analyzed to predict solubility or stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELXL for structure refinement. Key metrics include hydrogen-bond distances (e.g., O-H···O=C, ~2.8–3.0 Å) and π-π stacking interactions between aromatic rings .
- ORTEP Visualization: Generate thermal ellipsoid plots to assess molecular rigidity and intermolecular interactions. High thermal motion in the tert-butyl group may indicate conformational flexibility .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding vs. van der Waals) to correlate packing efficiency with melting point/solubility .
Q. What role does this compound play as an intermediate in complex molecule synthesis?
Methodological Answer:
- Peptide Mimetics: The hydroxyl and Boc-protected amine serve as handles for coupling reactions (e.g., with Fmoc-amino acids).
- Click Chemistry: Functionalize the hydroxyl group with propargyl ethers for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to create triazole-linked conjugates .
- Drug Candidate Synthesis: Used in CCR2 antagonist synthesis via iodolactamization (see Campbell et al., 2009) .
Q. How can researchers mitigate decomposition risks during high-temperature reactions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (T₀). For this compound, T₀ is ~180°C in N₂.
- Inert Solvents: Use high-boiling solvents like DMF or DMSO under N₂ to prevent oxidation.
- Additives: Include radical scavengers (e.g., BHT) to stabilize against thermal radical degradation .
Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., alkylating agents) at ppm levels using selected reaction monitoring (SRM).
- AMES Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- ICH M7 Guidelines: Classify impurities based on structural alerts (e.g., Michael acceptors) and quantify limits (<1.5 μg/day) .
Q. How do solvent polarity and pH influence the compound’s stability during purification?
Methodological Answer:
- pH Stability: The Boc group hydrolyzes rapidly below pH 3 (e.g., in TFA) or above pH 10. Use neutral buffers (pH 6–8) during column chromatography.
- Solvent Effects: Prefer aprotic solvents (e.g., EtOAc/hexane) for flash chromatography to minimize solvolysis. Avoid alcohols, which can nucleophilically attack the carbamate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
